1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include the free amine, oxidized derivatives, and substituted compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
- 2-(tert-Butoxycarbonylamino)-1-ethanol
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Uniqueness: 1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with a BOC-protected amine. This combination provides stability and reactivity that is advantageous in various synthetic applications .
Properties
Molecular Formula |
C14H24N2O5 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(15-13(20)21-14(2,3)4)11(17)16-7-5-6-10(8-16)12(18)19/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19) |
InChI Key |
XELRTRDWFHAYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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